Methyl 5-(4,4,5-trimethyl-[1,3,2]dioxaborolan-2-yl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-(4,4,5-trimethyl-[1,3,2]dioxaborolan-2-yl)thiophene-2-carboxylate is a boronic acid derivative with a thiophene ring
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting thiophene-2-carboxylic acid with trimethyl borate in the presence of a suitable catalyst, such as palladium or nickel, under inert atmosphere conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form thiophene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like sodium carbonate (Na₂CO₃) are typically employed.
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds through cross-coupling reactions.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: It is utilized in the development of advanced materials, including organic semiconductors and sensors.
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes, such as enzyme inhibition and molecular recognition.
Molecular Targets and Pathways Involved:
Enzyme inhibition: The boronic acid group can bind to enzymes, modulating their activity.
Molecular recognition: The compound can interact with specific biomolecules, facilitating detection and analysis.
Comparison with Similar Compounds
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: Methyl 5-(4,4,5-trimethyl-[1,3,2]dioxaborolan-2-yl)thiophene-2-carboxylate is unique due to its thiophene ring, which imparts distinct electronic and structural properties compared to other boronic acid derivatives. This makes it particularly useful in specific applications where the thiophene moiety is advantageous.
Properties
IUPAC Name |
methyl 5-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4S/c1-7-11(2,3)16-12(15-7)9-6-5-8(17-9)10(13)14-4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMIVQRTJOFKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)C)C2=CC=C(S2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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